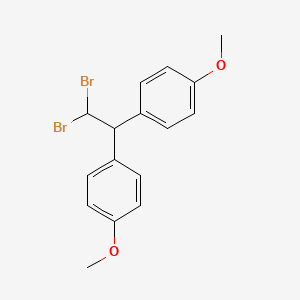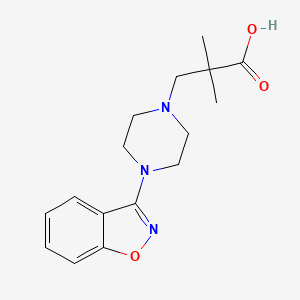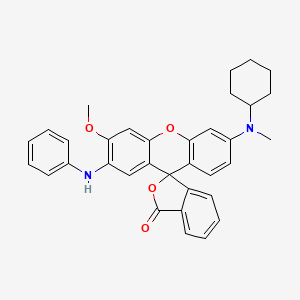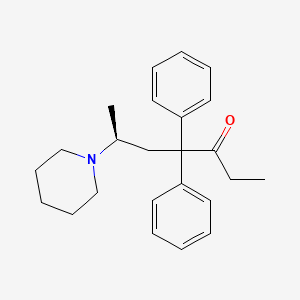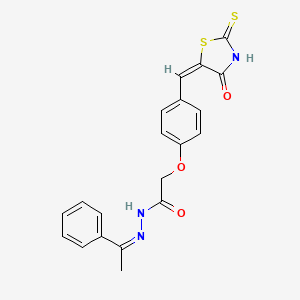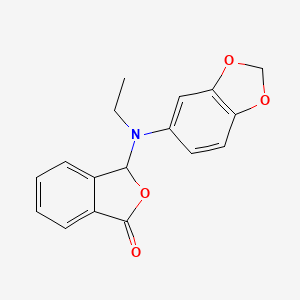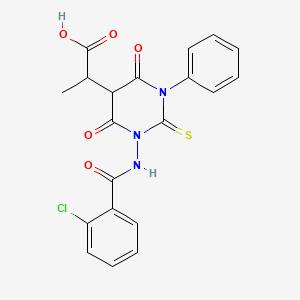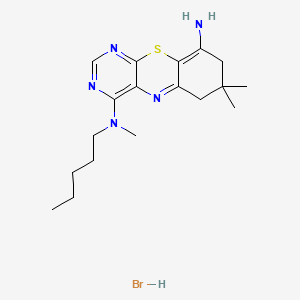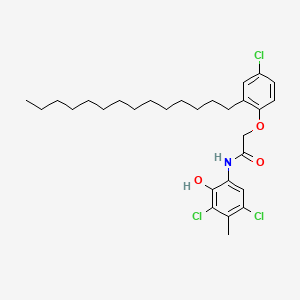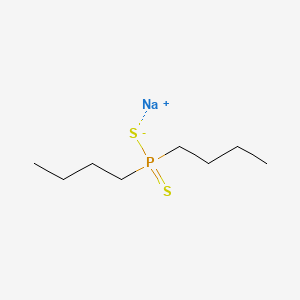
Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride is a chemical compound that combines the properties of glycine and hydrazide derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the 2,6-dichlorobenzylidene group adds unique chemical properties that can be exploited for specific reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride typically involves the reaction of glycine hydrazide with 2,6-dichlorobenzaldehyde in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Reactants: Glycine hydrazide and 2,6-dichlorobenzaldehyde.
Catalyst: Hydrochloric acid.
Conditions: Reflux for several hours.
The product is then purified through recrystallization or other suitable purification methods to obtain the hydrochloride salt of glycine, (2,6-dichlorobenzylidene)hydrazide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorobenzylidene oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dichlorobenzylidene group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine hydrazide: A simpler analogue without the dichlorobenzylidene group.
2,6-Dichlorobenzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Hydrazones: Compounds with similar hydrazide functionalities but different substituents.
Uniqueness
Glycine, (2,6-dichlorobenzylidene)hydrazide, hydrochloride is unique due to the combination of glycine and dichlorobenzylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
128153-70-8 |
|---|---|
Formule moléculaire |
C9H10Cl3N3O |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-7-2-1-3-8(11)6(7)5-13-14-9(15)4-12;/h1-3,5H,4,12H2,(H,14,15);1H/b13-5+; |
Clé InChI |
GMRUQUQTRBEUFM-CMZQJCRFSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CN)Cl.Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



